Butanal, 3,4-dihydroxy-, (S)- is a chiral compound classified as a 3-hydroxy acid. It is notable for its potential applications in various fields, including pharmaceuticals and biochemistry. This compound is characterized by the presence of two hydroxyl groups on the butanal backbone, which contributes to its reactivity and biological activity.
The compound can be derived from natural sources or synthesized through various chemical pathways. It falls under the category of organic compounds known as hydroxy acids, specifically classified as a dihydroxy acid due to the presence of two hydroxyl functional groups. This classification allows it to participate in a range of chemical reactions typical for alcohols and acids.
The synthesis of Butanal, 3,4-dihydroxy-, (S)- can be achieved through several methods:
The biocatalytic approach involves:
The molecular structure of Butanal, 3,4-dihydroxy-, (S)- can be depicted as follows:
This structure illustrates the two hydroxyl groups attached to the carbon chain, highlighting its functionality as a diol.
Butanal, 3,4-dihydroxy-, (S)- can participate in various chemical reactions:
The reactivity of the hydroxyl groups makes this compound suitable for further functionalization in organic synthesis, particularly in creating more complex molecules for pharmaceutical applications.
The mechanism by which Butanal, 3,4-dihydroxy-, (S)- exerts its biological effects typically involves its interaction with biological macromolecules:
Data supporting these mechanisms often come from studies demonstrating its effects on specific enzyme activities or cellular responses .
Relevant data indicates that the compound's stability and reactivity are crucial for its application in synthetic chemistry and biochemistry .
Butanal, 3,4-dihydroxy-, (S)- has several scientific uses:
The stereochemical precision of enzymatic transformations provides the foundation for efficient (S)-3,4-dihydroxybutanal biosynthesis. Two primary enzymatic routes have emerged as strategically important:
Aldolase-Mediated Carbon Chain Assembly: Deoxyribose-5-phosphate aldolase (DERA) catalyzes the stereoselective aldol condensation between acetaldehyde and glyceraldehyde-3-phosphate to form 2-deoxyribose-5-phosphate, which can be enzymatically converted to (S)-3,4-dihydroxybutanal through dephosphorylation and oxidative decarboxylation steps. DERA from Bacillus halodurans demonstrates exceptional stereocontrol but suffers from low catalytic efficiency (kcat = 1.8 s-1) and promiscuous activity toward other aldehydes, necessitating protein engineering interventions [1] [7].
Dehydratase-Dependent Pathways: The riboflavin biosynthesis enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS, encoded by ribB) converts D-ribulose-5-phosphate to L-3,4-dihydroxy-2-butanone 4-phosphate through a complex multistep mechanism involving enolization, protonation, dehydration, and skeletal rearrangement. Structural studies of DHBPS from Vibrio cholerae (1.86-Å resolution) revealed a substrate-induced conformational change from open to closed states that positions catalytic residues (Glu39, His93, Arg6) for stereospecific catalysis. Competitive inhibition by 4-phospho-D-erythronohydroxamic acid (4PEH) demonstrates the precise molecular recognition requirements for substrate binding [3].
Table 1: Key Enzymes for (S)-3,4-Dihydroxybutanal Biosynthesis
Enzyme | Source Organism | Catalytic Function | Stereoselectivity | Specific Activity |
---|---|---|---|---|
DERA | Bacillus halodurans | Aldol condensation | >99% ee (S) | 26 U/mg |
DHBPS (ribB) | Vibrio cholerae | Skeletal rearrangement of Ru5P | L-configured product | 15.6 U/mg |
Aldo-keto reductase | Pseudomonas aeruginosa | β-keto reduction | (S)-specific | 42 U/mg |
Alcohol dehydrogenase | Engineered E. coli | Aldehyde reduction | (S)-preference | 68 U/mg |
The critical β-ketone reduction step determining C3 stereochemistry employs NADPH-dependent aldo-keto reductases (AKRs) with complementary stereopreferences. AKR1C3 from Pseudomonas aeruginosa exhibits remarkable (S)-selectivity (ee >99%) when reducing 4-hydroxy-2-butanone to (S)-1,3-butanediol precursors that can be oxidized to the target aldehyde. Structural analysis reveals that a tryptophan residue (Trp227) creates a chiral pocket that positions the substrate for hydride attack exclusively from the si-face [1] [7]. Alcohol dehydrogenases (ADHs) from Saccharomyces cerevisiae provide complementary (R)-selectivity but can be engineered through site-saturation mutagenesis (positions 48, 51, 54, 116) to invert stereopreference toward (S)-configured products [4] [7].
Metabolic engineers have developed sophisticated microbial chassis for de novo (S)-3,4-dihydroxybutanal production by integrating heterologous pathways with host metabolism while addressing cofactor imbalances and carbon loss:
E. coli Platform Strains: The most advanced production systems utilize engineered E. coli K12 MG1655 derivatives with the phaA-dependent pathway reconfigured for aldehyde biosynthesis. This involves chromosomal integration of Cn_phaA (acetyl-CoA acetyltransferase from Cupriavidus necator), Cn_phaB (NADPH-dependent acetoacetyl-CoA reductase), and Cs_bld (butyryl-CoA dehydrogenase from Clostridium saccharoperbutylacetonicum) under strong inducible promoters. To minimize carbon diversion, knockout mutations (ΔldhA, ΔadhE, Δpta) eliminate competing pathways for lactate, ethanol, and acetate formation, increasing acetyl-CoA availability by 3.2-fold. The engineered strain EP4 demonstrated a 1.3-fold productivity increase (7.13 mmol/L/h) compared to plasmid-based systems [1] [8].
Cofactor Balancing Strategies: The pathway requires substantial NADPH for the PhaB-catalyzed reduction and AKR steps. Cofactor imbalance was addressed by overexpressing the pntAB transhydrogenase (NADH → NADPH conversion) and replacing native glucose uptake with the galP galactose permease/glucokinase system to eliminate ATP-dependent phosphorylation that depletes energy carriers. These modifications increased the NADPH/NADP+ ratio from 0.8 to 2.4, supporting high-titer production of reduced metabolites [1] [4].
Metabolic Disruption Analysis: Implementation of the MDFlow computational workflow revealed promiscuous activities of ketoacid decarboxylase (KivD) toward 3,4-dihydroxybutanal intermediates, forming the off-target product 3-hydroxybutyrate. This unexpected side reaction consumed up to 28% of carbon flux and was eliminated by replacing KivD with the more specific decarboxylase from Lactococcus lactis [8].
Table 2: Performance of Engineered Microbial Systems for (S)-3,4-Dihydroxybutanal Production
Host Strain | Pathway Type | Key Genetic Modifications | Titer (g/L) | Yield (mol/mol) | Productivity (mmol/L/h) |
---|---|---|---|---|---|
E. coli K12 MG1655 | phaA-dependent | ΔldhA, ΔadhE, Δpta; pntAB overexpression | 23.1 | 0.51 | 7.13 |
S. cerevisiae BY4741 | DERA-dependent | GPD1/GPD2 deletion; xylose reductase integration | 15.68 | 0.42 | 3.57 |
E. coli BL21(DE3) | Hybrid pathway | CAR/ADH expression; zwf/gnd amplification | 12.4 | 0.38 | 4.82 |
P. lecomtei | Native polyketide | BBD-optimized fermentation | 0.2616 | - | 8.07 mg/L/day |
Saccharomyces cerevisiae offers eukaryotic protein processing advantages and intrinsic tolerance to aldehyde toxicity. The BY4741 strain was engineered with a xylose utilization pathway (xylose reductase, xylitol dehydrogenase, xylulokinase) enabling C5 carbon assimilation. However, redox imbalance caused by NADPH-dependent xylose reductase necessitated deletion of glycerol-3-phosphate dehydrogenase genes (GPD1, GPD2) to reduce glycerol formation, coupled with acetic acid supplementation to maintain redox balance. The resulting strain achieved 174 mM (15.68 g/L) of related diol intermediates in 98 h, demonstrating yeast's potential for scaled production [4] [9].
The reduction of 4-hydroxy-2-butanone to (S)-1,3-butanediol represents the flux-determining step in most (S)-3,4-dihydroxybutanal pathways due to unfavorable thermodynamics (ΔG = +16.7 kJ/mol) and competing aldehyde reduction by endogenous ADHs. Several systematic optimization approaches have demonstrated significant efficiency improvements:
Enzyme Engineering via High-Throughput Screening: A microfluidic droplet platform enabled screening of 106 AKR variants per day created through error-prone PCR of the yqhD gene. Fluorescence-activated droplet sorting (FADS) identified mutants with improved activity toward the non-natural substrate 4-hydroxy-2-butanone. The triple mutant AKRM4 (W116H/F147L/T193M) exhibited 8.3-fold higher kcat/KM (14.7 mM-1s-1) and reduced inhibition by NADP+ (Ki increased from 0.8 mM to 3.2 mM). Expression in a protease-deficient E. coli strain further enhanced functional yield by 2.7-fold [5] [7].
Fermentation Parameter Optimization: Response surface methodology (RSM) with Box-Behnken design identified critical interactions between physical and nutritional parameters in Panus lecomtei fermentations producing analogous dihydroxychroman compounds. The model predicted maximum productivity at 25.78 g/L glucose, 1.67 g/L MgSO4·7H2O, 40°C, and 197 rpm agitation. Validation runs achieved 196.3 mg/L titer (1.3-fold improvement) with dissolved oxygen maintained above 30% saturation. Scale-up to 5-L agitated fermenters further increased yield to 261.6 mg/L through enhanced oxygen transfer (kLa = 78 h-1) [9].
Table 3: Optimization Parameters for β-Ketone Reduction Efficiency
Optimization Approach | Key Variables Tested | Optimal Conditions | Improvement Achieved |
---|---|---|---|
Box-Behnken Design (RSM) | Glucose, Mg2+, temperature, agitation | 25.78 g/L, 1.67 g/L, 40°C, 197 rpm | 1.3-fold titer increase |
Cofactor Regeneration | Glucose dehydrogenase/G6PDH activity ratio | 1:1.5 (GDH:G6PDH) | NADPH turnover number: 12,000 |
Promoter Engineering | T7, tac, trc, hybrid promoters | Ptac-Ptrc hybrid | 3.2-fold enzyme activity |
Dynamic Pathway Control | Quorum-sensing regulators, temperature | LuxR-Pr system at 30°C | 78% reduction in byproducts |
Computational Flux Prediction: The MDFlow algorithm analyzed enzyme promiscuity across the entire E. coli metabolic network when engineered with heterologous (S)-1,3-butanediol pathways. This revealed unexpected siphoning of 3-hydroxybutyryl-CoA by endogenous thioesterases (tesA, yciA) forming 3-hydroxybutyrate, which accounted for 18-22% carbon loss. Deletion of five thioesterase genes combined with expression of a feedback-resistant acetyl-CoA carboxylase increased pathway yield to 0.80 mol/mol glucose [8].
Modular Cofactor Engineering: Regeneration of the NADPH cofactor was optimized by testing four regeneration systems: glucose dehydrogenase (GDH), glucose-6-phosphate dehydrogenase (G6PDH), isocitrate dehydrogenase (ICDH), and malic enzyme (MAE). The GDH-G6PDH coupled system achieved NADPH turnover numbers exceeding 12,000 at a 1:1.5 enzyme ratio, reducing the effective cofactor cost by 98% compared to exogenous addition. Expression was fine-tuned using ribosomal binding site (RBS) libraries spanning a 10,000-fold expression range, with optimal flux balance achieved at 8,500 molecules/cell for GDH and 12,750 molecules/cell for G6PDH [5].
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